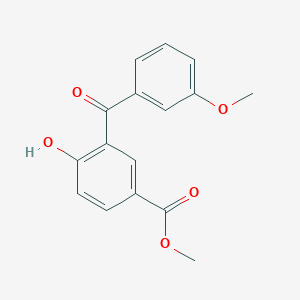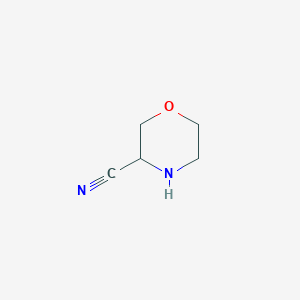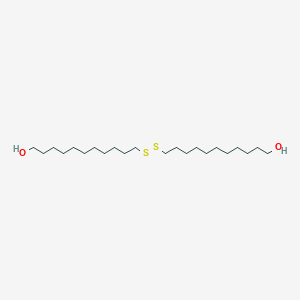![molecular formula C13H14N2O2 B048069 2,3,4,9-四氢-1H-吡啶并[3,4-b]吲哚-3-羧酸甲酯 CAS No. 16253-64-8](/img/structure/B48069.png)
2,3,4,9-四氢-1H-吡啶并[3,4-b]吲哚-3-羧酸甲酯
描述
"Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate" is a chemical compound derived from the pyridoindole family. Its study is significant due to its structural complexity and potential applications in various fields of chemistry and pharmacology.
Synthesis Analysis
- The synthesis of derivatives similar to "methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate" involves multi-step chemical processes. For instance, 1,2,3,4-tetrahydro-(9H)-pyrido[3,4-b]indole derivatives are synthesized using tryptamin and cycloalkanones, with a polyphosphate ester as the catalyst, yielding moderate to low yields (Rodríguez & Gil-Lopetegui, 1993).
Molecular Structure Analysis
- The molecular structure of similar compounds reveals a complex arrangement of rings. For instance, the stereochemistry of tetrahydro-[1,2]oxazino[3',4':1,2]-pyrido[3,4-b]indole exhibits distinct cis-fused ring conformations (Crabb & Mitchell, 1971).
Chemical Reactions and Properties
- These compounds can undergo various chemical reactions, such as aldol condensation and reactions with cyclic ketones. For example, the reaction of tryptamine and cyclic ketones was carried out through the imine intermediate with protic catalysis (Rodríguez & Gil-Lopetegui, 1993).
- Another synthesis approach involves the use of methyl 3-methoxycrotonate for pyridine-ring annelation (Forbes, Johnson & Thompson, 1992).
Physical Properties Analysis
- The physical properties of these compounds, such as solubility and melting points, are determined by their structural complexity and substituent groups.
Chemical Properties Analysis
- The chemical properties, including reactivity and stability, are influenced by the molecular structure and functional groups. For instance, the study of tetrahydro-pyridoindoles shows excellent yields in intramolecular Michael addition reactions (Agnusdei, Bandini, Melloni & Umani-Ronchi, 2003).
科学研究应用
抗癌研究
该化合物在抗癌研究中显示出前景,特别是在新型抗癌药物的设计和合成方面。2,3,4,9-四氢-1H-吡啶并[3,4-b]吲哚的衍生物已显示出高抗肿瘤活性。体外研究表明,该化合物对各种癌细胞系,包括HeLa、A549、HepG2和MCF-7,具有中等至优异的抗增殖活性 . 研究表明,引入某些官能团,例如磺酰基,可以提高这些化合物的抗增殖活性 .
蛋白质二硫键异构酶 (PDI) 抑制
该化合物已被用作PDI抑制剂,用于研究人胚肾细胞中PDI的功能保守性 . 这类PDI抑制剂可以参与蛋白质二硫键异构酶介导的细胞信号转导研究,这对了解蛋白质的折叠和对错误折叠蛋白胁迫的反应至关重要 .
生物分子合成
该化合物用作生物学研究中分子合成的反应物,包括对哈尔敏衍生物的细胞毒性和杀虫活性进行评估。该化合物还参与了通过氧化脱羧反应合成异喹啉、β-咔啉和3-脱氮嘌呤 .
未来方向
The future directions for the study of “methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate” could involve further exploration of its biological activities and potential applications . Additionally, more detailed studies on its synthesis and chemical reactions could provide valuable information for chemists and researchers in the field.
作用机制
Target of Action
The primary target of methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate, also known as 2,3,4,9-Tetrahydro-1H-b-carboline-3-carboxylic acid methyl ester, is the c-Met receptor . This receptor plays a crucial role in cancer cell proliferation and survival .
Mode of Action
The compound interacts with its target, the c-Met receptor, by binding to its active site . This interaction results in the inhibition of the receptor’s activity, leading to a decrease in cancer cell proliferation .
Biochemical Pathways
The compound affects the c-Met signaling pathway . By inhibiting the c-Met receptor, the compound disrupts the downstream effects of this pathway, which include cell proliferation and survival . This disruption can lead to the death of cancer cells .
Pharmacokinetics
The compound’s antiproliferative activity suggests that it may have good bioavailability .
Result of Action
The compound’s action results in a dose-dependent inhibition of cancer cell proliferation . Specifically, the compound has been shown to inhibit the proliferation of Hela, A549, HepG2, and MCF-7 cell lines . Additionally, the compound’s cytolytic activity is markedly inhibited at the same time .
属性
IUPAC Name |
methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-17-13(16)11-6-9-8-4-2-3-5-10(8)15-12(9)7-14-11/h2-5,11,14-15H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGCHMZBGHVZFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16253-64-8 | |
| Record name | 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016253648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of methyl (S)-(+)-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate being found in Gastrolobium callistachys?
A1: Gastrolobium callistachys is known to contain various alkaloids. The isolation of methyl (S)-(+)-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate [] alongside other indole alkaloids like (S)-(+)-Nb-methyltryptophan [(+)-abrine] and (S)-(+)-Nb,Nb-dimethyltryptophan methyl ester suggests a potential biosynthetic relationship between these compounds within the plant. Further research into the biosynthetic pathways of these alkaloids in Gastrolobium callistachys could provide insights into their ecological roles and potential applications.
Q2: How was the structure of methyl (S)-(+)-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate confirmed?
A2: The structure of methyl (S)-(+)-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate was confirmed through synthesis. [] While the specific synthetic route is not detailed in the provided abstract, this approach confirms the proposed structure by independently creating the compound and comparing its properties to the naturally isolated one.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




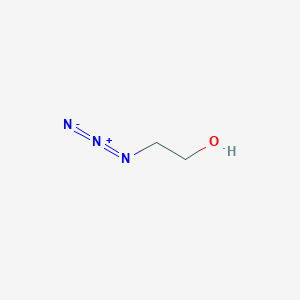
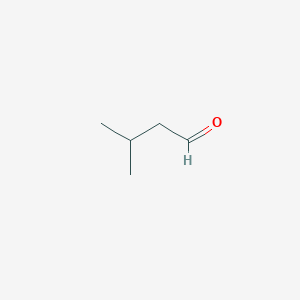
![(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(2R,3S)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol](/img/structure/B47999.png)
